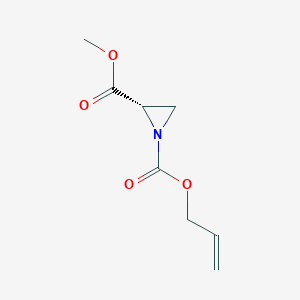

2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

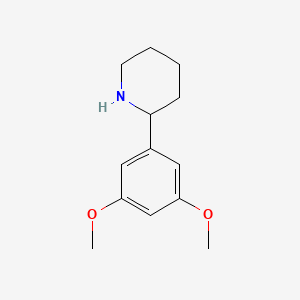

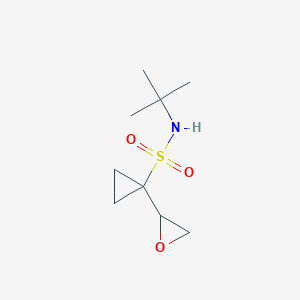

Aziridines, such as 2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate, are a class of organic compounds characterized by a three-membered nitrogen-containing ring. They are of significant interest in synthetic organic chemistry due to their reactivity and potential for creating complex molecular structures with high stereochemical control.

Synthesis Analysis

The synthesis of aziridines and their derivatives has been explored in various studies. For instance, methyl 2-aryl-2H-azirine-3-carboxylates have been used as dienophiles in [4+2]-cycloaddition reactions with dienes such as cyclopentadiene and cyclohexa-1,3-diene, leading to the formation of azabicyclo compounds . Additionally, enantiomerically pure terminal 1,2-diamines, which are valuable in the synthesis of biologically important compounds, have been efficiently synthesized from chiral aziridine-2-yl]methanol through Wittig reactions followed by regioselective cleavage and reduction steps . Furthermore, the synthesis of N-substituted aziridine-2-carboxylates has been achieved by reacting methyl 2-chloro-N-carbalkoxyglycinate with diazomethane, which can be further converted into derivatives of amino acids like O-methylserine and S-methylcysteine .

Molecular Structure Analysis

The molecular structure of aziridines is crucial for their reactivity. X-ray crystallography has been used to determine the structure of various aziridine derivatives, providing insights into their stereochemistry and conformation . The three-membered aziridine ring imparts strain, making these compounds highly reactive and capable of undergoing ring-opening reactions under various conditions.

Chemical Reactions Analysis

Aziridines are known to participate in a range of chemical reactions. Acid-catalyzed ring-opening of aziridine-2-carboxylates has been shown to lead to chloro-amino acid derivatives . Reactions with nucleophiles such as thiols, alcohols, and amines have been described, resulting in the formation of aziridines, aminoacrylates, and other products through initial addition to the CN bond of the azirine . Additionally, microwave-assisted regioselective ring opening of 2-(aminomethyl)aziridines has been developed to yield triaminopropanes, which are explored as antimalarial pharmacophores .

Physical and Chemical Properties Analysis

The physical and chemical properties of aziridines are influenced by their strained ring system and the substituents attached to the nitrogen atom. The reactivity of aziridines can be modulated by the electronic and steric effects of these substituents. For example, the presence of electron-withdrawing groups can make the aziridine ring more susceptible to nucleophilic attack. The synthesis of fatty aziridines has been explored, and their structural characterization through IR, NMR, and mass spectrometry provides valuable information on their physical properties .

Scientific Research Applications

Overview of Aziridine Alkaloids

Aziridine alkaloids, including 2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate, have garnered interest in scientific research due to their varied biological activities and potential as drug prototypes. These compounds, found in both terrestrial and marine species, exhibit significant pharmacological properties such as antitumor, antimicrobial, and antibacterial effects. The research on natural aziridine alkaloids, alongside their lipophilic semi-synthetic and synthetic analogs, highlights their importance in drug discovery processes. Over 130 biologically active aziridine-containing compounds have been identified, demonstrating a wide range of confirmed pharmacological activities. This emphasizes the role of aziridine alkaloids as a crucial source for developing therapeutic agents and leads in medicinal chemistry (Ismail, Levitsky, & Dembitsky, 2009).

Aziridine Alkaloids in Cancer Treatment

Aziridine alkaloids' potential as therapeutic agents, particularly in cancer treatment, has been extensively reviewed. The unique chemical structures of these compounds, combined with their confirmed biological activities, make them promising candidates for anticancer research. The emphasis on the antitumor, antimicrobial, and antibacterial effects of these compounds indicates a significant interest in leveraging their unique properties for therapeutic purposes. The synthesis of aziridines through the formation of β-amino methylselenonium salts, a novel approach, underscores the innovative strategies employed in developing aziridine-based drug leads. This approach not only offers new pathways for synthesizing aziridine alkaloids but also opens up possibilities for creating more effective and targeted cancer therapies (Ismail, Levitsky, & Dembitsky, 2009).

Future Directions

properties

IUPAC Name |

2-O-methyl 1-O-prop-2-enyl (2S)-aziridine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-3-4-13-8(11)9-5-6(9)7(10)12-2/h3,6H,1,4-5H2,2H3/t6-,9?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZHDKNETSXTJZ-AADKRJSRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CN1C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2515107.png)

![N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyrid yl)]carboxamide](/img/structure/B2515109.png)

![1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2515111.png)

![(E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2515112.png)

![1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2515120.png)

![2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2515121.png)

![N-[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]but-2-ynamide](/img/structure/B2515125.png)

![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/no-structure.png)

![Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2515129.png)